molecular formula C12H21NO3 B14736071 (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid CAS No. 5432-18-8

(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid

Cat. No.: B14736071
CAS No.: 5432-18-8
M. Wt: 227.30 g/mol
InChI Key: OZMRKDKXIMXNRP-FPLPWBNLSA-N
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Description

(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dibutylamino group and a keto group on a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid typically involves the reaction of dibutylamine with a suitable precursor, such as a butenoic acid derivative. The reaction conditions often include the use of a solvent like methanol and a catalyst such as silica gel. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as employing deep eutectic solvents, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .

Medicine

Its ability to undergo various chemical modifications makes it a versatile starting material for the synthesis of pharmacologically active compounds .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-4-(dibutylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Properties

CAS No.

5432-18-8

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

(Z)-4-(dibutylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H21NO3/c1-3-5-9-13(10-6-4-2)11(14)7-8-12(15)16/h7-8H,3-6,9-10H2,1-2H3,(H,15,16)/b8-7-

InChI Key

OZMRKDKXIMXNRP-FPLPWBNLSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)/C=C\C(=O)O

Canonical SMILES

CCCCN(CCCC)C(=O)C=CC(=O)O

Origin of Product

United States

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